2-(2-bromo-4-nitrophenoxy)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide
Overview
Description
2-(2-Bromo-4-nitrophenoxy)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a brominated nitrophenoxy group and an indole moiety.
Preparation Methods
The synthesis of 2-(2-bromo-4-nitrophenoxy)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide involves several steps. The initial step typically includes the bromination of 4-nitrophenol to obtain 2-bromo-4-nitrophenol . This intermediate is then reacted with chloroacetyl chloride to form 2-(2-bromo-4-nitrophenoxy)acetamide . The final step involves the condensation of this intermediate with 1,2-dimethylindole-3-carbaldehyde under specific reaction conditions to yield the target compound .
Chemical Reactions Analysis
2-(2-Bromo-4-nitrophenoxy)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and bromo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-nitrophenoxy)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide involves its interaction with specific molecular targets. The brominated nitrophenoxy group and the indole moiety play crucial roles in binding to target proteins and enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Compared to similar compounds, 2-(2-bromo-4-nitrophenoxy)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide stands out due to its unique combination of functional groups. Similar compounds include:
- 2-bromo-4-nitrophenol
- 1,2-dimethylindole-3-carbaldehyde
- 2-(2-bromo-4-nitrophenoxy)acetamide
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-bromo-4-nitrophenoxy)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O4/c1-12-15(14-5-3-4-6-17(14)23(12)2)10-21-22-19(25)11-28-18-8-7-13(24(26)27)9-16(18)20/h3-10H,11H2,1-2H3,(H,22,25)/b21-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFLATULYMZNRW-UFFVCSGVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)COC3=C(C=C(C=C3)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=N/NC(=O)COC3=C(C=C(C=C3)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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